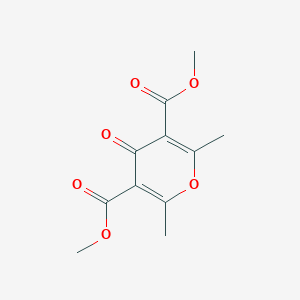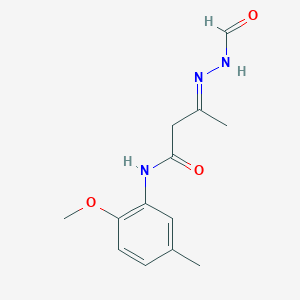![molecular formula C15H14Br2N2O3S B11566177 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11566177.png)
2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, thiophene, and acetohydrazide groups, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:
Bromination: Introduction of bromine atoms to the phenoxy ring.
Methoxylation: Addition of a methoxy group to the phenoxy ring.
Formation of Acetohydrazide: Reaction of the intermediate with hydrazine to form the acetohydrazide group.
Condensation: Condensation with thiophene-2-carbaldehyde to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(2,4-dichloro-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- 2-(2,4-dibromo-6-ethoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
These compounds share structural similarities but differ in the nature and position of substituents, which can influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C15H14Br2N2O3S |
|---|---|
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H14Br2N2O3S/c1-9(13-4-3-5-23-13)18-19-14(20)8-22-15-11(17)6-10(16)7-12(15)21-2/h3-7H,8H2,1-2H3,(H,19,20)/b18-9+ |
Clave InChI |
FOUVMZMLFLVROH-GIJQJNRQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=CS2 |
SMILES canónico |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B11566099.png)

![ethyl 3-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11566104.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11566107.png)
![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566116.png)
![4-{(E)-[(4-{[(Z)-(4-{[(2Z)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566123.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B11566126.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione](/img/structure/B11566127.png)


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11566149.png)
